molecular formula C21H19N3O3S B2366423 3-ethyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 887216-53-7

3-ethyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one

Cat. No. B2366423
CAS RN: 887216-53-7
M. Wt: 393.46
InChI Key: QZBQKSCWRQILMZ-UHFFFAOYSA-N
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Description

3-ethyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one, also known as EMIQ, is a synthetic compound that has gained attention in the scientific community for its potential use in various applications. EMIQ belongs to the class of pyrimidoindole derivatives and has been extensively studied for its unique properties.

Scientific Research Applications

Photoprotective Agents in Sunscreens

The compound exhibits UV-absorbing properties, making it suitable for use in sunscreens and other photoprotective formulations. Specifically, it is an effective UVB filter, shielding the skin from harmful ultraviolet radiation. Commonly referred to as Octinoxate or Octyl Methoxycinnamate , it helps prevent sunburn and reduces the risk of skin damage caused by UV exposure .

Environmental and Ecotoxicological Studies

Understanding the fate and behavior of this compound in the environment is crucial. Researchers investigate its persistence, degradation pathways, and potential ecological impact. Such studies contribute to environmental risk assessments.

properties

IUPAC Name

3-ethyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-3-24-20(26)19-18(15-6-4-5-7-16(15)22-19)23-21(24)28-12-17(25)13-8-10-14(27-2)11-9-13/h4-11,22H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBQKSCWRQILMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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